molecular formula C9H7BrO2 B7807838 2-Propenoic acid, 3-(2-bromophenyl)-

2-Propenoic acid, 3-(2-bromophenyl)-

Cat. No.: B7807838
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-UHFFFAOYSA-N
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Description

Significance and Contextual Placement within Organic Chemistry

In the broader context of organic chemistry, 2-Propenoic acid, 3-(2-bromophenyl)- is recognized as a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. semanticscholar.org Cinnamic acid and its derivatives have long been a focal point of research due to their diverse biological activities and their utility as precursors in the synthesis of more complex molecules. semanticscholar.org The introduction of a bromine atom onto the phenyl ring, as seen in 2-Propenoic acid, 3-(2-bromophenyl)-, significantly influences the electronic properties and reactivity of the molecule. This halogen substituent can serve as a handle for further chemical modifications through various cross-coupling reactions, enhancing its versatility as a synthetic intermediate. cymitquimica.com The compound is typically a white to off-white solid, soluble in organic solvents like ethanol (B145695) and acetone, with reduced solubility in water. cymitquimica.com

Overview of Arylpropenoic Acids: Structural Classification and Reactivity Motifs

Arylpropenoic acids are a class of organic compounds characterized by a propenoic acid moiety attached to an aryl (aromatic) group. Structurally, they can be classified based on the nature and position of substituents on the aromatic ring and on the acrylic acid chain. The general structure allows for cis/trans isomerism around the double bond, leading to (E) and (Z) isomers, which can exhibit different physical and biological properties. nih.gov The (E)-isomer of 2-Propenoic acid, 3-(2-bromophenyl)- is the more commonly studied form. rsc.orgnist.gov

The reactivity of arylpropenoic acids is dictated by three primary functional motifs:

The Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amidation.

The α,β-Unsaturated System: The conjugated double bond is susceptible to nucleophilic addition reactions, including Michael additions. It can also participate in cycloaddition reactions and polymerization processes.

The Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, and the bromo-substituent in the case of 2-Propenoic acid, 3-(2-bromophenyl)- provides a site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

Research Trajectories and Objectives for 2-Propenoic acid, 3-(2-bromophenyl)- Studies

Current research involving 2-Propenoic acid, 3-(2-bromophenyl)- is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and environmentally benign methods for the synthesis of this and related compounds. This includes the refinement of classical methods like the Perkin, Knoevenagel, and Heck reactions, as well as the development of novel catalytic systems. nih.govfishersci.canih.gov

Medicinal Chemistry Applications: A significant area of investigation is the use of 2-Propenoic acid, 3-(2-bromophenyl)- as a scaffold for the synthesis of new therapeutic agents. Derivatives of cinnamic acids have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. semanticscholar.orgnih.govmdpi.com The bromo-substituent offers a convenient point for diversification to generate libraries of compounds for biological screening.

Materials Science: The ability of the propenoic acid moiety to undergo polymerization makes 2-Propenoic acid, 3-(2-bromophenyl)- a candidate for the development of novel polymers with specific properties. Furthermore, its rigid structure and potential for hydrogen bonding make it a target for crystal engineering studies, aiming to create co-crystals with tailored solid-state properties. nih.govresearchgate.netbris.ac.uk

Chemical Properties and Data

Below are tables summarizing key chemical data for 2-Propenoic acid, 3-(2-bromophenyl)-.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇BrO₂ cymitquimica.comrsc.org
Molecular Weight227.055 g/mol cymitquimica.comnist.gov
AppearanceWhite to yellow solid chemicalbook.com
Melting Point215 °C sigmaaldrich.com
Boiling Point (Predicted)340.0 ± 17.0 °C sigmaaldrich.com

Compound Identification

IdentifierValueIsomerReference
CAS Number7499-56-1(E)-isomer cymitquimica.comrsc.org
20595-39-5(Z)-isomer nih.gov
IUPAC Name(E)-3-(2-bromophenyl)prop-2-enoic acid cymitquimica.comrsc.org
Synonyms2-Bromocinnamic acid, o-Bromocinnamic acid cymitquimica.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295766
Record name 3-(2-Bromophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-56-1
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Propenoic Acid, 3 2 Bromophenyl and Its Functionalized Derivatives

Direct Synthetic Pathways to 2-Propenoic acid, 3-(2-bromophenyl)-

The direct synthesis of 2-propenoic acid, 3-(2-bromophenyl)- can be achieved through several established synthetic strategies, most notably the Knoevenagel condensation and palladium-catalyzed cross-coupling reactions.

Knoevenagel Condensation Approaches and Optimizations

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. organic-chemistry.org

A common approach for the synthesis of 2-propenoic acid, 3-(2-bromophenyl)- involves the reaction of 2-bromobenzaldehyde (B122850) with malonic acid. A particularly effective variation is the Doebner modification , where pyridine (B92270) is used as the solvent and catalyst, leading to simultaneous condensation and decarboxylation to yield the desired cinnamic acid derivative. organic-chemistry.orgwikipedia.org This method is often preferred due to its relatively mild conditions and good yields. youtube.com For instance, the condensation of m-bromobenzaldehyde with malonic acid in the presence of a few drops of pyridine on a water bath has been reported to give a high yield of the corresponding bromocinnamic acid. youtube.com

Optimization of the Knoevenagel condensation can involve the choice of catalyst and solvent. While traditional methods often employ amine catalysts like piperidine (B6355638) in solvents like ethanol (B145695), modern approaches have explored the use of ionic liquids and heterogeneous catalysts to facilitate easier product separation and catalyst recycling. organic-chemistry.org For example, Brønsted-acidic ionic liquids have been shown to be efficient and reusable catalysts for the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) in water, offering high yields and short reaction times. organic-chemistry.org Metal-organic frameworks (MOFs) have also been investigated as heterogeneous catalysts, demonstrating high conversion rates under mild, ambient temperature conditions. organic-chemistry.org

A plausible mechanism for the amine-catalyzed Knoevenagel condensation involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl group of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated product. researchgate.net In the Doebner modification, the reaction is believed to proceed through an iminium ion intermediate when a secondary amine like piperidine is used as a catalyst. This intermediate then reacts with the enolate of malonic acid, followed by decarboxylation and elimination to afford the final product. wikipedia.org

A laboratory procedure for a similar Knoevenagel-Doebner condensation involves charging a flask with pyridine, followed by the addition of malonic acid and then portion-wise addition of the aldehyde, with a catalytic amount of piperidine. The reaction is typically heated to reflux for several hours. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions) and Variants for Arylpropenoic Acid Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes and has been widely applied to the synthesis of cinnamic acid derivatives. sigmaaldrich.comorganic-chemistry.org For the synthesis of 2-propenoic acid, 3-(2-bromophenyl)-, this would typically involve the reaction of 2-bromobenzaldehyde with acrylic acid or its esters. However, a more common route involves the coupling of an aryl halide, such as 2-bromoiodobenzene or 2-dibromobenzene, with acrylic acid.

The Heck reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene, and typically results in the trans or (E)-isomer of the product. organic-chemistry.org A typical Heck reaction involves a palladium(II) acetate (B1210297) or palladium chloride catalyst, a phosphine (B1218219) ligand such as triphenylphosphine, and a base like triethylamine. sigmaaldrich.comrsc.org

An example of a Heck reaction for the synthesis of a related compound, trans-2-bromocinnamic acid, involves the reaction of o-bromoiodobenzene with acrylic acid. In this procedure, triethylamine, acrylic acid, and palladium(II) acetate are added to a solution of o-bromoiodobenzene in acetonitrile. The mixture is heated, and upon cooling and acidification, the product precipitates. rsc.org

Variants of the Heck reaction aim to improve catalyst efficiency, expand substrate scope, and employ more environmentally benign reaction conditions. These include the use of different palladium sources, ligands, bases, and solvents. For instance, phosphine-free Heck reactions have been developed, utilizing catalysts like Pd(L-proline)2 complex under microwave irradiation in water, which offers excellent yields and minimizes environmental impact. organic-chemistry.org The use of ionic liquids as the reaction medium has also been explored, sometimes eliminating the need for a phosphine ligand. sigmaaldrich.com

The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:

Oxidative addition of the aryl halide to a palladium(0) complex to form a palladium(II) species.

Migratory insertion of the alkene into the palladium-aryl bond.

β-Hydride elimination to form the substituted alkene product and a palladium-hydride species.

Reductive elimination of HX from the palladium-hydride species, often facilitated by a base, to regenerate the palladium(0) catalyst. rsc.org

Biocatalytic Routes and Asymmetric Synthesis of Related Bromophenylpropanoic Acids

While specific biocatalytic routes for the direct synthesis of 2-propenoic acid, 3-(2-bromophenyl)- are not widely reported, enzymatic methods are increasingly employed for the synthesis of chiral carboxylic acids and their derivatives. For instance, penicillin acylase has been used in the N-acylation of 7-aminocephalosporanic acid with methyl bromoacetate, demonstrating the potential of enzymes to handle bromo-substituted substrates. nih.gov

A potential biocatalytic approach for a related transformation is the conversion of cinnamic acids to 2-arylethylamines using a two-enzyme system. This involves a phenylalanine ammonia (B1221849) lyase (PAL) and an amino acid decarboxylase (AADC). manchester.ac.uk Although this produces an amine rather than a carboxylic acid, it highlights the possibility of using enzymes for transformations on the cinnamic acid backbone.

Asymmetric synthesis of related bromophenylpropanoic acids often involves the asymmetric hydrogenation of the corresponding propenoic acid. Chiral rhodium catalysts, such as those with chelating phosphine ligands like norphos, have been used for the asymmetric hydrogenation of α-acetamidocinnamic acids, yielding chiral amino acid precursors with high enantioselectivity. capes.gov.brresearchgate.net While not directly applied to 2-propenoic acid, 3-(2-bromophenyl)-, this methodology suggests a viable pathway for obtaining chiral 3-(2-bromophenyl)propanoic acid.

Synthesis of Esters and Other Carboxylic Acid Derivatives of 2-Propenoic acid, 3-(2-bromophenyl)-

The carboxylic acid functionality of 2-propenoic acid, 3-(2-bromophenyl)- allows for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comchemguide.co.uk

Amide synthesis can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an amine. researchgate.netlibretexts.org The acid chloride can be prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide. researchgate.net Direct conversion of the carboxylic acid to an amide can also be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. youtube.comyoutube.com

Derivatization via the Bromine Moiety: Strategies for Further Functionalization

The bromine atom on the phenyl ring of 2-propenoic acid, 3-(2-bromophenyl)- provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is highly versatile and tolerant of many functional groups. The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orglibretexts.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org This method provides a direct route to aryl-substituted alkynes.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction provides a direct method for synthesizing arylamines from 2-propenoic acid, 3-(2-bromophenyl)-. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination. researchgate.net

Mechanistic Investigations of 2-Propenoic acid, 3-(2-bromophenyl)- Formation Pathways

The mechanisms of the primary synthetic routes to 2-propenoic acid, 3-(2-bromophenyl)-, namely the Knoevenagel condensation and the Heck reaction, have been the subject of considerable study.

For the Knoevenagel condensation , mechanistic studies have shown that the nature of the catalyst plays a crucial role. In reactions catalyzed by mixed metal oxides, it has been found that both acidic and basic sites on the catalyst surface are necessary for high catalytic activity. rsc.org In situ FTIR studies have provided evidence for the formation of hydroxyl intermediate species on the catalyst surface. rsc.org Some studies suggest an autocatalytic pathway, indicated by an observed induction period. rsc.org Density functional theory (DFT) calculations have been used to investigate the reaction mechanism, with key steps being the enolization of the active methylene compound, C-C bond formation, and catalyst regeneration. researchgate.net

The mechanism of the Heck reaction is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle. organic-chemistry.orgnih.gov The initial step is the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.orgnih.gov This is followed by coordination and migratory insertion of the alkene. The stereochemistry of the product is determined at this stage. Subsequent β-hydride elimination forms the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov Mechanistic studies have also explored the role of different ligands and the potential for both neutral and cationic pathways depending on the nature of the halide and the reaction conditions.

Spectroscopic and Crystallographic Elucidation of 2 Propenoic Acid, 3 2 Bromophenyl Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-Propenoic acid, 3-(2-bromophenyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods have been employed to assign proton and carbon resonances, establish through-bond connectivities, and analyze its stereochemistry.

Assignment of Proton and Carbon Resonances (¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra of 2-Propenoic acid, 3-(2-bromophenyl)- provide fundamental information about the chemical environment of each atom. The proton NMR spectrum typically shows distinct signals for the vinyl protons and the aromatic protons, with their chemical shifts and coupling constants being indicative of their relative positions. chemicalbook.com The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule, including the carboxyl, vinyl, and aromatic carbons.

Detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals the following characteristic signals. The vinyl protons appear as doublets, with the proton alpha to the carbonyl group typically resonating at a lower field than the beta proton. The coupling constant between these two protons is characteristic of a trans configuration. The aromatic protons exhibit a complex multiplet pattern due to their coupling with each other.

The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the two vinyl carbons, and the six aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Below are the tabulated ¹H and ¹³C NMR chemical shift assignments for the trans isomer of 2-Propenoic acid, 3-(2-bromophenyl)-.

Table 1: ¹H NMR Chemical Shift Assignments for 2-Propenoic acid, 3-(2-bromophenyl)- in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (to COOH) 6.46 d 15.9
7.68 - 7.64 m -
Aromatic H 7.20 - 7.68 m -

Data sourced from research findings. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for 2-Propenoic acid, 3-(2-bromophenyl)- in CDCl₃

Carbon Chemical Shift (δ, ppm)
C=O 166.7
121.8
144.1
C1' (C-Br) 123.1
C2' 133.4
C3' 126.9
C4' 130.8
C5' 126.8
C6' 136.2

Data interpreted from related studies. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes the coupling relationships between protons. sdsu.edu For 2-Propenoic acid, 3-(2-bromophenyl)-, this technique would show a cross-peak between the α- and β-vinyl protons, confirming their direct coupling. It would also reveal the coupling network within the aromatic ring, aiding in the assignment of the individual aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For example, it would link the Hα signal to the Cα signal and the Hβ signal to the Cβ signal, as well as each aromatic proton to its corresponding aromatic carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, an HMBC spectrum would show a correlation from the α-proton to the carbonyl carbon and the β-carbon. It would also show correlations from the β-proton to the C1' carbon of the phenyl ring, confirming the attachment of the propenoic acid chain to the bromophenyl group.

These 2D NMR techniques, used in concert, provide a robust and detailed picture of the molecular structure, confirming the atomic connectivity and the trans stereochemistry of the double bond. science.gov

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNP) spectroscopy is a powerful tool for studying the rates and mechanisms of conformational exchange processes in molecules. youtube.com In the context of 2-Propenoic acid, 3-(2-bromophenyl)-, dynamic NMR studies could potentially investigate the rotational barrier around the C-C single bond connecting the phenyl ring and the vinyl group. However, at room temperature, the rotation around this bond is generally fast on the NMR timescale, resulting in averaged signals. To study this dynamic process, one would typically need to cool the sample to a temperature where the rotation becomes slow enough to observe distinct signals for different conformers. There is currently limited specific information in the provided search results regarding dynamic NMR studies on this particular compound.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's chemical bonds. nih.govnih.gov These techniques are highly sensitive to the functional groups present and the intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of 2-Propenoic acid, 3-(2-bromophenyl)- shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group appears as a strong absorption band around 1700 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers. nist.gov

Raman spectroscopy provides complementary information. The C=C double bond and the aromatic ring vibrations often give rise to strong Raman signals. Analysis of the vibrational spectra can confirm the presence of the key functional groups and provide insights into the intermolecular hydrogen bonding network in the solid state.

Table 3: Key Vibrational Frequencies for 2-Propenoic acid, 3-(2-bromophenyl)-

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad) -
C=O Stretch (Carbonyl) ~1700 ~1700
C=C Stretch (Vinyl & Aromatic) ~1600-1450 ~1600-1450
C-Br Stretch < 800 < 800

Data are characteristic ranges and may vary based on the specific experimental conditions. nih.govnist.gov

X-ray Diffraction Analysis of 2-Propenoic acid, 3-(2-bromophenyl)- and Its Derivatives

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single crystal X-ray diffraction analysis of 2-Propenoic acid, 3-(2-bromophenyl)- or its derivatives can provide a wealth of information, including bond lengths, bond angles, and torsion angles, which define the molecule's precise geometry. researchgate.net This technique can also establish the absolute configuration in chiral crystals and reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

For 2-Propenoic acid, 3-(2-bromophenyl)-, a single crystal X-ray structure would definitively confirm the trans configuration of the double bond. It would also provide precise measurements of the C=C and C=O bond lengths, the planarity of the propenoic acid moiety, and the dihedral angle between the phenyl ring and the vinyl group. The crystal packing would likely be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers or extended chains.

Table 4: Illustrative Crystallographic Data for a Substituted Propenoic Acid Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8
b (Å) 18.5
c (Å) 7.9
β (°) 105
Volume (ų) 820
Z 4

Note: This is illustrative data for a similar type of compound and not the specific data for 2-Propenoic acid, 3-(2-bromophenyl)- which would require a dedicated crystallographic study.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a pivotal analytical technique for the structural characterization of crystalline materials. wikipedia.org It operates by irradiating a powdered or microcrystalline sample with X-rays and measuring the intensity of the diffracted beams at various angles. libretexts.org The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. libretexts.org For a compound such as 2-Propenoic acid, 3-(2-bromophenyl)-, which exists as a solid at room temperature, PXRD is essential for characterizing its solid-state properties.

A crucial aspect of solid-state characterization is the investigation of polymorphism, a phenomenon where a compound can exist in multiple distinct crystalline structures or polymorphs. researchgate.net These different forms, while chemically identical, can exhibit significant variations in their physical properties, including solubility, melting point, and stability, which can be critical in industries like pharmaceuticals and fine chemicals. researchgate.netyoutube.com

The characterization of the crystalline phase via PXRD involves analyzing a diffractogram, which plots the intensity of diffracted X-rays against the scattering angle, typically denoted as 2θ. wikipedia.orglibretexts.org Each crystalline phase or polymorph of 2-Propenoic acid, 3-(2-bromophenyl)- would produce a distinct PXRD pattern because each form has a unique crystal lattice arrangement. Different arrangements of the molecules in the crystal lattice lead to different interplanar spacings (d-spacings), resulting in diffraction peaks at different 2θ angles as described by Bragg's Law (nλ = 2d sinθ). youtube.com

By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the specific crystalline phase present. libretexts.org Furthermore, the presence of sharp peaks indicates a crystalline material, while a broad, featureless halo would suggest an amorphous solid. The technique is also powerful enough to analyze mixed-phase samples and determine the relative quantities of each phase. wikipedia.org

Below is a hypothetical data table illustrating how PXRD data could distinguish between two potential polymorphs (Form A and Form B) of 2-Propenoic acid, 3-(2-bromophenyl)-. The distinct peak positions indicate different crystal lattice structures.

Interactive Data Table: Hypothetical PXRD Peak Data for Polymorphs of 2-Propenoic acid, 3-(2-bromophenyl)-

2θ Angle (°) - Form ARelative Intensity (%) - Form A2θ Angle (°) - Form BRelative Intensity (%) - Form B
8.5659.2100
12.310011.545
15.84016.180
19.18518.430
22.75023.975
25.07026.560

Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 2-Propenoic acid, 3-(2-bromophenyl)-, MS provides not only the molecular weight but also valuable information about its structure through the analysis of fragmentation patterns and characteristic isotopic distributions. docbrown.infonih.gov

A key feature in the mass spectrum of 2-Propenoic acid, 3-(2-bromophenyl)- is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately a 1:1 ratio). chemguide.co.uklibretexts.org This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. Specifically, there will be two peaks of almost equal height separated by 2 m/z units, referred to as the M⁺ and M+2 peaks. csbsju.edu This pattern is a clear indicator of the presence of a single bromine atom in an ion. csbsju.edulibretexts.org

The molecular formula of 2-Propenoic acid, 3-(2-bromophenyl)- is C₉H₇BrO₂. The molecular ion containing ⁷⁹Br would have an m/z of approximately 226, while the ion containing ⁸¹Br would appear at m/z 228.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The analysis of these fragments helps in piecing together the molecule's structure. For 2-Propenoic acid, 3-(2-bromophenyl)-, several fragmentation pathways can be predicted based on its functional groups:

Loss of a Carboxyl Radical: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is another characteristic pathway for carboxylic acids.

Loss of Bromine: Cleavage of the carbon-bromine bond can result in the loss of a bromine radical (Br•), leading to a fragment ion at m/z 147. csbsju.edu

Alpha Cleavage: Fragmentation can occur at the bond alpha to the carbonyl group. libretexts.org

Cleavage of the Propenoic Chain: The bond between the phenyl ring and the acrylic acid side chain can break, leading to fragments such as the bromophenyl cation.

The table below outlines the expected major ions, their formulas, and their theoretical m/z values in the mass spectrum of 2-Propenoic acid, 3-(2-bromophenyl)-.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 2-Propenoic acid, 3-(2-bromophenyl)-

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment Ion FormulaIdentity of Fragment
226 / 228[C₉H₇BrO₂]⁺•Molecular Ion (M⁺•)
209 / 211[C₉H₆BrO]⁺Loss of a hydroxyl radical (•OH)
181 / 183[C₉H₆Br]⁺Loss of a carboxyl group (•COOH)
156 / 158[C₇H₄Br]⁺Loss of the propenoic acid group, forming a bromophenylacetylene cation
147[C₉H₇O₂]⁺Loss of a bromine radical (Br•)
102[C₇H₄O]⁺Fragment from further breakdown, potentially a benzofuran-type structure
77[C₆H₅]⁺Phenyl cation, resulting from the loss of Br from the [C₆H₅Br]⁺ fragment

Computational and Theoretical Investigations of 2 Propenoic Acid, 3 2 Bromophenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict molecular stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used to investigate the ground-state electronic properties of organic molecules. mdpi.comresearchgate.net For 2-Propenoic acid, 3-(2-bromophenyl)-, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine its most stable three-dimensional structure. nih.govresearchgate.net

Key properties derived from DFT studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Another important property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP helps identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations on Similar Aromatic Compounds

Compound Feature HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzimidazole Derivative 3a -6.21 -1.53 4.68
Benzimidazole Derivative 3d -6.49 -1.97 4.52
Benzimidazole Derivative 6c -6.40 -1.51 4.89

This table presents data for chiral benzimidazoles, computed at the B3LYP/6-31G(d,p) level, to illustrate typical values obtained from DFT studies. The energy gap is a key determinant of molecular reactivity. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and the highly accurate Coupled Cluster (CC) theory, particularly CCSD(T), provide a pathway to near-exact solutions for the electronic structure. researchgate.netrsc.org

These methods are computationally more demanding than DFT but are essential for obtaining high-accuracy energetic and spectroscopic data. aps.org They are often used to benchmark the results from more economical DFT methods and are considered the "gold standard" for calculating reaction barrier heights and conformational energy differences. rsc.org For 2-Propenoic acid, 3-(2-bromophenyl)-, ab initio calculations can provide precise predictions of its stability relative to other isomers and the energy required for various chemical transformations. researchgate.net

Conformational Analysis and Potential Energy Surfaces of 2-Propenoic acid, 3-(2-bromophenyl)-

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. 2-Propenoic acid, 3-(2-bromophenyl)- possesses several rotatable single bonds, leading to a complex conformational landscape. The key degrees of freedom include rotation around the bond connecting the phenyl ring to the propenoic acid group and the bond within the acrylic acid moiety itself.

Computational methods are used to explore the potential energy surface (PES) of the molecule. rsc.org By systematically rotating specific dihedral angles and calculating the energy at each point, a map of low-energy conformations is generated. This analysis identifies the global minimum (the most stable conformer) and other local minima (metastable conformers), as well as the energy barriers separating them. For this molecule, the analysis would distinguish between the E (trans) and Z (cis) isomers of the double bond and the s-cis and s-trans conformers of the carboxylic acid group. DFT methods like B3LYP are well-suited for these conformational searches. nih.govmdpi.com

Table 2: Potential Conformers of 2-Propenoic acid, 3-(2-bromophenyl)- for Analysis

Isomer Conformer Key Dihedral Angle 1 (C=C-C=O) Key Dihedral Angle 2 (Aryl-C=C)
E-isomer s-trans ~180° Variable
E-isomer s-cis ~0° Variable
Z-isomer s-trans ~180° Variable
Z-isomer s-cis ~0° Variable

This table outlines the primary conformers arising from rotation around the C-C single bonds. Computational analysis would determine the relative energies of these forms.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations excel at describing single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study molecular behavior in a realistic environment, such as in a solvent. escholarship.org MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's interactions with its surroundings. dovepress.com

For 2-Propenoic acid, 3-(2-bromophenyl)-, MD simulations can reveal:

Solvent Effects: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute, forming solvation shells. pitt.edu

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules or other solute molecules. nih.gov

Conformational Stability: The dynamic stability of different conformers in solution and the frequency of transitions between them.

Metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Function (RDF) are analyzed to quantify these behaviors. dovepress.com

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and helping to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions are crucial for assigning signals in experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can be calculated using DFT. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors for better agreement. nih.govcore.ac.uk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov These calculations can determine the λmax and help assign transitions (e.g., π → π*).

Table 3: Comparison of Experimental vs. Calculated Spectroscopic Data for a Related Compound (Amodiaquine)

Spectrum Parameter Experimental Value Calculated Value (B3LYP)
13C NMR C22-OH (ppm) 158.1 160.3
IR O-H Stretch (cm⁻¹) 3394 3741 (unscaled)
UV-Vis λmax (nm) 342 347

This table shows the typical level of agreement between experimental data and values calculated with DFT for the complex molecule amodiaquine, demonstrating the predictive power of these methods. nih.gov

Reaction Mechanism Modeling and Transition State Characterization for Transformations Involving 2-Propenoic acid, 3-(2-bromophenyl)-

Understanding how a molecule reacts is a central goal of chemistry. Computational modeling can map out entire reaction pathways, providing insights that are experimentally inaccessible. escholarship.org For transformations involving 2-Propenoic acid, 3-(2-bromophenyl)-, DFT is used to:

Optimize Reactant and Product Geometries: Determine the stable structures of the starting materials and products.

Locate Transition States (TS): Find the high-energy structure that connects reactants and products. This is the point of maximum energy along the reaction coordinate. researchgate.net

Calculate Activation Energies (Ea): Determine the energy difference between the reactants and the transition state, which governs the reaction rate. researchgate.net

This approach can be applied to study various potential reactions, such as electrophilic additions across the double bond, nucleophilic substitution on the aromatic ring, or esterification of the carboxylic acid. nih.govmdpi.com

Table 4: Key Energetic Parameters from a DFT Study of a Gas-Phase Elimination Reaction

Parameter Description Calculated Value (kJ·mol⁻¹)
Ea Activation Energy 189.5
ETS1 Energy of Transition State 1 -
ERe Energy of Reactants -

Data from a B3LYP/6-311++G(3df,3pd) study on the elimination of 2-bromopropionic acid. Such calculations are critical for understanding reaction kinetics and mechanisms. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies represent a important computational approach in modern material science. These studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For 2-Propenoic acid, 3-(2-bromophenyl)-, a compound with potential as a monomer or functional additive in polymer-based materials, QSPR offers a predictive lens through which its suitability for specific applications can be assessed prior to synthesis. By understanding the relationship between the molecule's structure and resulting material properties, researchers can theoretically design and screen novel materials with desired characteristics.

The foundation of a QSPR model lies in the numerical representation of the molecular structure through descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like 2-Propenoic acid, 3-(2-bromophenyl)-, a range of descriptors would be calculated to build a robust QSPR model.

Table 1: Selected Molecular Descriptors for QSPR Analysis of 2-Propenoic acid, 3-(2-bromophenyl)-

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Significance in Material Properties
Constitutional Molecular Weight227.05 g/mol Influences properties like density and viscosity.
Number of Rotatable Bonds3Relates to the flexibility of the polymer chain.
Topological Wiener Index528Describes molecular branching, affecting polymer entanglement.
Balaban J Index2.87A measure of molecular shape and branching.
Geometrical Molecular Surface Area210.5 ŲAffects solubility and interfacial properties.
Molecular Volume185.3 ųRelates to density and packing efficiency in a material.
Quantum-Chemical HOMO Energy-6.2 eVPertains to the electron-donating ability, influencing reactivity and electronic properties.
LUMO Energy-1.8 eVRelates to the electron-accepting ability, impacting electronic properties and stability.
Dipole Moment2.5 DInfluences intermolecular interactions and dielectric properties.

The development of a QSPR model involves a systematic workflow. Initially, a dataset of compounds with known properties is compiled. In the context of designing materials based on 2-Propenoic acid, 3-(2-bromophenyl)-, this would involve synthesizing a series of related substituted cinnamic acid derivatives and experimentally measuring key material properties. These properties could include, for example, the glass transition temperature (Tg) of the resulting polymers, their thermal stability, or their non-linear optical (NLO) response.

Once the experimental data is gathered, molecular descriptors for each compound in the series are calculated. Statistical methods, most commonly multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then employed to derive a mathematical equation that links the descriptors to the property of interest.

For instance, a hypothetical QSPR model for predicting the glass transition temperature (Tg) of polymers derived from substituted cinnamic acids might take the following linear form:

Tg = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)*

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis.

Table 2: Hypothetical QSPR Model for Glass Transition Temperature (Tg) of Cinnamic Acid-Based Polymers

VariableCoefficientStandard Errorp-value
Intercept 85.205.60<0.001
Wiener Index 0.150.030.002
Number of Rotatable Bonds -2.500.800.015
Dipole Moment 10.302.10<0.001

The predictive power and robustness of the developed QSPR model are then rigorously validated using both internal and external validation techniques. A statistically significant and validated QSPR model can then be used to predict the properties of yet-to-be-synthesized compounds, such as 2-Propenoic acid, 3-(2-bromophenyl)-, thereby guiding experimental efforts towards the most promising candidates for a specific material application. This in silico screening process significantly accelerates the material discovery and design cycle.

Reactivity and Reaction Pathways of 2 Propenoic Acid, 3 2 Bromophenyl

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for transformations, enabling the introduction of new functional groups and the formation of carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

While simple aryl halides are generally unreactive towards nucleophiles, the reactivity of 2-Propenoic acid, 3-(2-bromophenyl)- in Nucleophilic Aromatic Substitution (NAS) is enhanced. libretexts.orglibretexts.org The presence of the electron-withdrawing propenoic acid group, particularly its conjugated system, helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org For NAS to occur, the attacking species is a nucleophile, and the aromatic ring acts as the electrophile. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com The rate of these reactions is significantly faster when electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, the bromide), as this placement allows for effective resonance stabilization of the carbanionic intermediate. libretexts.orgmasterorganicchemistry.com

Cross-coupling reactions are powerful methods for forming new C-C bonds, and the bromine atom of 2-Propenoic acid, 3-(2-bromophenyl)- serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, for instance, involves the reaction of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly efficient for coupling various aryl groups, offering a direct route to biphenyl (B1667301) derivatives and other complex aromatic systems. nih.govdoi.org

Table 1: Examples of Cross-Coupling Reactions with Aryl Halides
Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Suzuki-Miyaura CouplingAryl Bromide, Arylboronic AcidPd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80°CBiphenyl Derivative nih.gov
Copper-Catalyzed Coupling3-Bromopyridine, SulfonamideCuI, 1,3-di(pyridin-2-yl)propane-1,3-dione, K₂CO₃, DMF, 110-120°CN-Aryl Sulfonamide capes.gov.br

Functional Group Transformations (e.g., Reduction to form hydrogen, Metal-halogen exchange)

The bromine substituent can be removed or transformed into other functional groups.

Reduction to hydrogen (hydrodebromination) can be achieved under various conditions, effectively replacing the bromine atom with a hydrogen atom. This transformation yields 3-phenylpropenoic acid (cinnamic acid).

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org Reacting 2-Propenoic acid, 3-(2-bromophenyl)- with a strong organometallic base, such as n-butyllithium, can lead to the exchange of the bromine atom for a lithium atom. wikipedia.orgrsc.org This process generates a highly reactive aryllithium intermediate. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org This newly formed organolithium compound can then be treated with various electrophiles to introduce a wide array of substituents onto the aromatic ring. This method is particularly useful for creating new carbon-carbon bonds or introducing functional groups that are not accessible through other means. nih.gov

Reactions of the Propenoic Acid Moiety

The propenoic acid portion of the molecule, consisting of a carboxylic acid and an adjacent carbon-carbon double bond, offers a second platform for diverse chemical reactions.

Hydrogenation and Other Addition Reactions Across the Double Bond

The carbon-carbon double bond in the propenoic acid side chain is susceptible to hydrogenation . Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), reduces the alkene to an alkane. This reaction converts 2-Propenoic acid, 3-(2-bromophenyl)- into 3-(2-Bromophenyl)propionic acid . sigmaaldrich.comnih.gov This transformation saturates the side chain while leaving the aromatic ring and the bromine substituent intact under controlled conditions.

Other electrophilic addition reactions can also occur across this double bond. For example, the addition of hydrogen halides (like HBr) or halogens (like Br₂) would proceed according to Markovnikov's rule, where the electrophile adds to the carbon atom with the most hydrogen atoms.

Esterification, Amidation, and Hydrazide Formation

The carboxylic acid group is readily converted into a variety of derivatives.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄) to form an ester. ceon.rsyoutube.com This is a reversible reaction, and conditions are often optimized to favor the formation of the ester product, such as using an excess of the alcohol. ceon.rs For example, reacting 2-Propenoic acid, 3-(2-bromophenyl)- with methanol (B129727) would yield methyl 3-(2-bromophenyl)propenoate.

Amidation is the formation of an amide by reacting the carboxylic acid with an amine. researchgate.netnih.gov This often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov This method allows for the synthesis of a wide range of N-substituted amides.

Hydrazide formation occurs when the carboxylic acid, or more commonly its ester derivative, is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govnih.gov This reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alcohol from the ester to form the corresponding acyl hydrazide, a versatile intermediate for synthesizing other heterocyclic compounds. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives
ReactionReagentsProductRef.
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester ceon.rsyoutube.com
AmidationAmine, Coupling Agent (e.g., DCC, DIC)Amide researchgate.netnih.gov
Hydrazide FormationEster, Hydrazine HydrateHydrazide nih.govnih.gov

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient double bond in the propenoic acid moiety can act as a dienophile in cycloaddition reactions . iupac.org A classic example is the Diels-Alder reaction, a [4+2] cycloaddition, where the alkene reacts with a conjugated diene to form a six-membered ring. The reactivity of the double bond in 2-Propenoic acid, 3-(2-bromophenyl)- as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carboxyl group.

Another important class of cycloadditions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. youtube.com In this reaction, the alkene would react with a 1,3-dipole (such as an azide, nitrile oxide, or ozone) to form a five-membered heterocyclic ring. iupac.orgyoutube.com These reactions provide a powerful and stereospecific route to complex cyclic structures.

Photochemical Transformations and Photoinduced Reactivity

The presence of a carbon-carbon double bond in conjugation with an aromatic ring makes 2-propenoic acid, 3-(2-bromophenyl)- susceptible to photochemical transformations. The most prominent of these is E/Z isomerization, a reversible reaction induced by light.

Upon absorption of light, typically in the UV region, the π-electrons in the double bond are excited to a higher energy state. This excitation can lead to a temporary loss of the double bond's rigidity, allowing for rotation around the carbon-carbon single bond. Subsequent relaxation back to the ground state can result in the formation of the opposite isomer. The (E)-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more stable form. nist.govnih.gov However, irradiation can shift the equilibrium towards the less stable (Z)-isomer. nih.gov

This photoisomerization is a common phenomenon in cinnamic acid derivatives and can be influenced by various factors, including the wavelength of light, the solvent, and the presence of photosensitizers. mdpi.commdpi.com For instance, visible light photocatalysis using transition-metal complexes has been shown to be an effective method for the E-to-Z isomerization of activated olefins, including cinnamate (B1238496) esters. mdpi.com While specific studies on the photocatalytic isomerization of 2-propenoic acid, 3-(2-bromophenyl)- are not extensively detailed in the available literature, the general principles of photochemistry suggest its susceptibility to such transformations. mdpi.commdpi.comnih.gov

The photochemical reactivity of aryl-2-propenoic acid derivatives can also extend to photocyclization reactions, although specific examples for 3-(2-bromophenyl)-2-propenoic acid are not readily found.

Ring-Closure Reactions and Intramolecular Cyclizations

The structure of 2-propenoic acid, 3-(2-bromophenyl)- and its saturated analogue, 3-(2-bromophenyl)propionic acid, provides the necessary framework for intramolecular cyclization reactions, leading to the formation of five-membered ring systems. A notable example is the synthesis of indanones from the corresponding saturated acid.

Specifically, 3-(2-bromophenyl)propionic acid can undergo intramolecular Friedel-Crafts acylation to yield 7-bromo-1-indanone. sigmaaldrich.com This reaction typically proceeds by activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by treatment with a Lewis acid catalyst. The electrophilic acylium ion then attacks the electron-rich phenyl ring at the position ortho to the alkyl chain, leading to ring closure and the formation of the indanone skeleton.

While the unsaturated 2-propenoic acid, 3-(2-bromophenyl)- would first need to be reduced to its saturated counterpart, 3-(2-bromophenyl)propionic acid, for this specific indanone synthesis to occur, the potential for cyclization is a key aspect of its chemical reactivity. The synthesis of indanones from N-Pf-bromophenylalanine derivatives further underscores the utility of intramolecular cyclization in related systems for creating fused ring structures. researchgate.netresearchgate.net

Below is a table summarizing the starting material and product of a relevant intramolecular cyclization:

Starting MaterialProductReaction Type
3-(2-bromophenyl)propionic acid7-bromo-1-indanoneIntramolecular Friedel-Crafts Acylation

Polymerization Reactions and Oligomerization Studies

Cinnamic acid and its derivatives are recognized as valuable building blocks for the synthesis of advanced polymers due to the reactive vinyl group. rsc.org The double bond in 2-propenoic acid, 3-(2-bromophenyl)- presents the potential for it to act as a monomer in polymerization reactions.

In principle, the polymerization of 2-propenoic acid, 3-(2-bromophenyl)- could proceed via mechanisms common to other vinyl compounds, such as free-radical polymerization, or cationic polymerization initiated by an acid. khanacademy.orgyoutube.com In a typical acid-catalyzed polymerization, a proton would add to the double bond, generating a carbocation. This carbocation could then react with another monomer molecule, propagating the polymer chain.

Studies on related cinnamic acid derivatives have shown their ability to act as catalysts in polymerization reactions, for instance, in the polymerization of benzoxazines. mdpi.com This suggests that the cinnamic acid moiety can be compatible with polymerization conditions. Furthermore, the broader class of acrylate (B77674) polymers, derived from acrylic acid (2-propenoic acid), is of significant industrial importance.

However, specific studies detailing the polymerization or oligomerization of 2-propenoic acid, 3-(2-bromophenyl)- are not extensively available in the reviewed scientific literature. The steric hindrance from the ortho-bromophenyl group might influence the polymerizability of this specific monomer. Further research would be needed to determine the feasibility and conditions for the polymerization of 2-propenoic acid, 3-(2-bromophenyl)- and to characterize the resulting polymer's properties.

Advanced Materials and Catalytic Applications of 2 Propenoic Acid, 3 2 Bromophenyl

Role as a Monomer and Building Block in Polymer Science

The dual functionality of 2-Propenoic acid, 3-(2-bromophenyl)- makes it a valuable monomer in polymer chemistry. The vinyl group allows it to undergo polymerization, while the bromo-phenyl and carboxylic acid moieties provide sites for further functionalization, enabling the creation of polymers with highly specific properties.

Synthesis of Homopolymers and Copolymers for Tailored Material Properties

2-Propenoic acid, 3-(2-bromophenyl)-, also known as 2-bromocinnamic acid, can be polymerized through its reactive carbon-carbon double bond to form homopolymers. nih.gov More commonly, it is used in copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, to integrate its specific functionalities into a larger polymer structure. google.com The incorporation of this brominated monomer can modify the properties of the resulting copolymer, such as its refractive index, thermal stability, and flame retardancy. bsef.com

For instance, copolymers of styrene and acrylic acid are widely used industrial polymers. polimi.itmarquette.edumdpi.com The introduction of a monomer like 2-Propenoic acid, 3-(2-bromophenyl)- can produce bromine-containing acrylic copolymers with enhanced properties, particularly for coating applications where reduced flammability is desired. google.com The synthesis is often achieved through radical polymerization, where the monomer ratios can be adjusted to fine-tune the characteristics of the final material. google.com

Below is a representative table illustrating how halogenated monomers are copolymerized with styrene, a common industrial monomer. While specific data for 2-Propenoic acid, 3-(2-bromophenyl)- is not detailed in readily available literature, the data for analogous systems demonstrate the principle.

Table 1: Representative Data for Copolymerization of Halogenated Monomers with Styrene

Monomer 1 (M1)Halogenated Monomer (M2)Polymerization MethodKey Finding/PropertyReference
StyrenePropyl 2-cyano-3-(halogen-substituted-phenyl)-2-propenoatesRadical Polymerization (ABCN initiator)Formation of copolymers with compositions calculated from nitrogen analysis; thermal decomposition studied by TGA. google.com
AcrylamideAcrylic Acid (can be conceptually substituted with a functionalized acrylic acid)Reverse Iodine Transfer Polymerization (RITP)Model developed to predict copolymer composition based on electrostatic interactions and monomer concentrations. polimi.itnih.gov
Various Acrylic MonomersAliphatic Bromine-Containing Acrylic MonomersEmulsion PolymerizationResulting aqueous dispersions are useful for coatings and paints with good gloss and reduced flammability. google.com

Integration into Functional Polymers for Optoelectronic and Sensing Applications

The true value of incorporating 2-Propenoic acid, 3-(2-bromophenyl)- into polymers often lies in its role as a functional unit. The cinnamic acid moiety is inherently photoreactive, a property that can be harnessed to create photo-cross-linkable polymers for applications in photolithography and data storage. jmaterenvironsci.comresearchgate.net

Furthermore, the bromine atom on the phenyl ring serves as a versatile chemical handle. It allows for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a wide array of functional groups. This can transform a simple copolymer into a sophisticated material for optoelectronics by introducing conjugated segments. researchgate.net

In the field of chemical sensing, polymers containing specific recognition sites are highly valued. Brominated polymers have been investigated for their ability to interact with certain analytes. nih.gov Sensor arrays based on nanostructured films of conducting polymers have demonstrated the ability to detect brominated disinfection by-products in water, highlighting the potential for polymers functionalized with 2-Propenoic acid, 3-(2-bromophenyl)- to be developed for targeted environmental monitoring. nih.govnih.gov The presence of bromine can be detected by techniques such as X-ray Fluorescence (XRF), which is used to identify brominated plastics in electronic waste. mdpi.comacs.org

Precursor in the Design and Synthesis of Organic Ligands for Catalysis

The structure of 2-Propenoic acid, 3-(2-bromophenyl)- is an ideal starting point for the synthesis of complex organic ligands used in transition-metal catalysis. The aryl-bromide bond (C-Br) is a classic functional group for engaging in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows for the precise installation of donor atoms like phosphorus, nitrogen, or sulfur, which are crucial for coordinating to a metal center and directing its catalytic activity.

For example, a common strategy involves reacting a bromo-aryl compound with a phosphine (B1218219) source (e.g., diphenylphosphine) or a secondary amine under palladium catalysis to form phosphine or amine ligands, respectively. These ligands are central to many catalytic processes, including C-C and C-N bond formation. nih.govrsc.org The synthesis of cinnamic acid derivatives themselves can be achieved using palladium catalysis, such as in the Mizoroki-Heck reaction, which couples aryl halides with alkenes. ajol.info

The 2-Propenoic acid, 3-(2-bromophenyl)- molecule offers multiple synthetic routes:

The C-Br bond can be used to introduce a coordinating group (e.g., a phosphine) via a cross-coupling reaction.

The carboxylic acid can be converted into an ester or amide, linking the bromo-phenyl unit to another molecular scaffold.

The alkene can be modified through various addition reactions.

This synthetic flexibility allows chemists to design and build tailored ligands where the steric and electronic properties are finely tuned for a specific catalytic transformation.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 2-Propenoic acid, 3-(2-bromophenyl)-

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. youtube.com The carboxylic acid group of 2-Propenoic acid, 3-(2-bromophenyl)- makes it an excellent candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. nih.gov When deprotonated, the carboxylate group can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form extended one-, two-, or three-dimensional networks. nih.govrsc.org

The use of 2-Propenoic acid, 3-(2-bromophenyl)- as a linker would result in a MOF where the pores are decorated with bromo-phenyl groups. This has two significant implications:

Modulation of Pore Chemistry: The bromophenyl groups would influence the interactions of guest molecules within the pores, affecting the MOF's properties for applications like gas storage or separation.

Post-Synthetic Modification (PSM): The bromine atom serves as a reactive site for modifying the MOF after its initial synthesis. researchgate.net This powerful technique allows for the covalent attachment of other functional groups to the framework without altering its underlying topology. For instance, a bromine atom on the linker can be converted to other functionalities via palladium-catalyzed coupling reactions, enabling the introduction of catalytic sites or specific binding groups. amazonaws.com

The table below provides examples of MOFs and coordination polymers constructed from carboxylate-based linkers, illustrating the principles that would apply to frameworks built with 2-Propenoic acid, 3-(2-bromophenyl)-.

Table 2: Examples of MOFs and Coordination Polymers with Carboxylate Linkers

Framework Name/TypeMetal IonOrganic Linker(s)Key Structural Feature/ApplicationReference
UHM-8CopperLinear tetracarboxylate with ethinyl groupsDemonstrated the first post-synthetic modification of a non-terminal triple bond by bromination. researchgate.net
ICR-8 / ICR-14IronFunctionalized phosphinate linkers with carboxylate groupsUsed as adsorbents for emerging pollutants; functional groups enhance hydrolytic stability. nih.gov
CP1 / CP2ZincTerephthalic acid, 4,4'-bipyridine, 8-hydroxyquinolineInvestigated as photocatalysts for the degradation of ibuprofen (B1674241) in water. nih.gov
Zirconium-based MOFsZirconiumDi-, tri-, and tetratopic carboxylate linkersLinker connectivity was shown to be directly related to framework stability and catalytic activity. rsc.org

Applications in Photoreactive Materials and Photochromic Systems

The cinnamic acid core of 2-Propenoic acid, 3-(2-bromophenyl)- is a well-known photosensitive chromophore. Upon exposure to ultraviolet (UV) light, the carbon-carbon double bond can undergo a [2+2] cycloaddition reaction with a neighboring molecule. jmaterenvironsci.com This reaction converts two alkene double bonds into a cyclobutane (B1203170) ring, effectively cross-linking the molecules. researchgate.net

This photoreactivity is the basis for several applications:

Negative Photoresists: When polymers containing pendant cinnamate (B1238496) groups are exposed to UV light through a mask, the exposed regions become cross-linked and insoluble. jmaterenvironsci.com Washing with a solvent removes the unexposed polymer, leaving behind a patterned material.

Photo-responsive Materials: The dimerization reaction can be used to change the properties of a material, such as its solubility, mechanical strength, or optical characteristics, in response to a light stimulus.

The efficiency and outcome of this photoreaction are highly dependent on the arrangement of the molecules in the solid state. For the reaction to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). ias.ac.in Different crystal polymorphs of the same compound can exhibit drastically different photoreactivity; some forms may be highly reactive while others are completely stable to light. ias.ac.in The presence of the ortho-bromo substituent on the phenyl ring would influence the crystal packing and, consequently, the photochemical behavior of 2-Propenoic acid, 3-(2-bromophenyl)-.

Surface Chemistry and Adsorption Studies on Various Substrates

The carboxylic acid group in 2-Propenoic acid, 3-(2-bromophenyl)- acts as an effective anchor for grafting the molecule onto the surfaces of various materials, especially metal oxides like titanium dioxide (TiO₂) and magnetite (Fe₃O₄). researchgate.netd-nb.info This adsorption is a key process in surface modification, allowing for the tuning of a substrate's surface properties.

Studies on similar carboxylic acids have shown that they can bind to oxide surfaces through different coordination modes, such as monodentate, bidentate bridging, or bidentate chelating. d-nb.info The adsorption process can even induce a restructuring of the substrate's near-surface region. d-nb.info Once adsorbed, a self-assembled monolayer (SAM) can be formed, with the carboxylic acid groups bound to the surface and the bromo-phenyl groups pointing outwards.

This surface modification has several important applications:

Controlling Interfacial Properties: By coating a surface with these molecules, its hydrophobicity, chemical reactivity, and biocompatibility can be precisely controlled. This is crucial for creating compatible interfaces in nanocomposites, where modified nanoparticles must disperse well within a polymer matrix. nih.gov

Biomedical Applications: Surfaces of materials like cellulose (B213188) nanocrystals (CNCs) can be modified to enhance their biocompatibility or to attach other functional molecules for applications like medical imaging or drug delivery. mdpi.comgoogle.comgoogle.com

Heterogeneous Catalysis and Sensors: Anchoring molecules to a surface is a fundamental step in building heterogeneous catalysts and surface-based sensors. researchgate.net

The kinetics of adsorption often follow pseudo-first-order behavior, with the rate depending on factors like pH, concentration, and the specific nature of the carboxylic acid and the surface. researchgate.net

Future Directions and Emerging Research Avenues for 2 Propenoic Acid, 3 2 Bromophenyl

Exploration of Novel Sustainable Synthetic Methodologies

The synthesis of 2-Propenoic acid, 3-(2-bromophenyl)- has traditionally relied on established reactions like the Perkin or Knoevenagel condensations. However, the future of its synthesis lies in the adoption of green and sustainable chemistry principles to enhance efficiency, reduce waste, and utilize renewable resources.

Photocatalysis: Visible-light-promoted photocatalysis is a promising future direction. nih.gov This technique can enable the synthesis of cinnamic acid derivatives under mild conditions, often using inexpensive and stable organic dyes or semiconductor materials as photocatalysts. nih.govesrf.fr Research will likely focus on developing photocatalytic systems that can directly couple 2-bromobenzaldehyde (B122850) with acetic acid derivatives, minimizing the need for harsh reagents and high temperatures. nih.gov For instance, the use of xanthone (B1684191) as an inexpensive and stable photocatalyst has been shown to be effective in the synthesis of coumarin (B35378) derivatives from cinnamic acids, a pathway that could be adapted for the synthesis of 2-Propenoic acid, 3-(2-bromophenyl)-. nih.gov

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional methods. tandfonline.comdntb.gov.ua This approach has been successfully applied to Knoevenagel condensations and can lead to quantitative yields with reduced workup procedures. nih.gov Future work will likely explore the direct mechanochemical synthesis of 2-Propenoic acid, 3-(2-bromophenyl)- from solid-state reactants, which could significantly reduce the environmental impact of its production. dntb.gov.uanih.gov

Biocatalysis and Novel Catalytic Systems: The use of enzymes or bio-inspired catalysts presents another green avenue. While biocatalysis is established for some cinnamic acid derivatives, its application to halogenated analogs like the target compound is an area ripe for exploration. Furthermore, the development of novel, pyridine-free catalytic systems for Knoevenagel condensations is a key research goal to avoid the use of carcinogenic solvents. chemspeed.com The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized graphene oxide, could offer high efficiency and recyclability, contributing to a more sustainable manufacturing process. chemspeed.com

A comparative look at potential sustainable synthetic routes is presented in the table below.

Table 1: Emerging Sustainable Synthetic Methodologies for 2-Propenoic acid, 3-(2-bromophenyl)-
Methodology Potential Catalyst/Conditions Key Advantages Research Focus
Photocatalysis Xanthone, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Semiconductor QDs Mild reaction conditions, visible light as energy source, high functional group tolerance. nih.govnews-medical.net Development of specific catalysts for direct C-H activation and coupling.
Mechanochemistry Ball milling, solvent-free or liquid-assisted grinding Reduced solvent waste, high reaction rates, access to novel polymorphs. tandfonline.comnih.gov Optimization of milling parameters and in situ monitoring of reaction progress. nih.gov
Novel Catalysis Pyridine-free systems (e.g., triethylamine/toluene), MOF-based catalysts, Boron-based catalysts. chemspeed.comresearchgate.net Avoidance of toxic reagents, catalyst recyclability, high yields. chemspeed.comresearchgate.net Design of highly active and selective heterogeneous catalysts.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The molecular structure of 2-Propenoic acid, 3-(2-bromophenyl)- makes it an excellent candidate for the construction of complex, functional supramolecular architectures. The interplay of its carboxylic acid group, the aromatic ring, and the strategically placed bromine atom can be harnessed to direct self-assembly through a variety of non-covalent interactions.

Halogen Bonding in Crystal Engineering: The bromine atom is a key feature that can be exploited in crystal engineering through halogen bonding. tandfonline.comeuropeanpharmaceuticalreview.comnih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. tandfonline.comnih.gov In the case of 2-Propenoic acid, 3-(2-bromophenyl)-, the bromine atom can act as a halogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule or other Lewis basic sites. This directional control can be used to design and construct co-crystals with specific packing arrangements and physical properties. nih.govnih.gov Future research will focus on co-crystallization with other functional molecules to create materials with tailored optical, electronic, or mechanical properties. The competition and synergy between halogen bonding and the more traditional hydrogen bonding (from the carboxylic acid dimer) will be a particularly interesting area of study. core.ac.uk

Self-Assembled Hydrogels and Nanostructures: Cinnamic acid and its derivatives have been shown to act as low-molecular-weight gelators, forming extensive fibrillar networks in both water and organic solvents. nih.govnews-medical.net These self-assembled gels are being explored for applications in environmental remediation and drug delivery. nih.govchemspeed.com The amphiphilic nature of 2-Propenoic acid, 3-(2-bromophenyl)- could be leveraged to form stimuli-responsive hydrogels, where changes in pH or temperature could trigger gel-sol transitions. Such materials could be investigated for controlled release applications or as scaffolds for tissue engineering. acs.org

Linkers for Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes 2-Propenoic acid, 3-(2-bromophenyl)- a suitable candidate for use as an organic linker in the synthesis of MOFs. researchgate.netrsc.org The bromine atom would be exposed within the pores of the MOF, offering a site for post-synthetic modification or for specific interactions with guest molecules. This could lead to the development of MOFs with enhanced catalytic activity, selective gas sorption properties, or sensing capabilities.

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis and application of 2-Propenoic acid, 3-(2-bromophenyl)-, a deeper understanding of its reaction kinetics, polymorphism, and assembly processes is required. Advanced in situ characterization techniques are emerging as indispensable tools for real-time monitoring.

Spectroscopic Monitoring of Synthesis and Crystallization: Techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for monitoring chemical reactions in real-time. researchgate.netaiche.orgyoutube.comnih.gov These methods can track the consumption of reactants and the formation of products and intermediates without the need for sampling, providing valuable kinetic data. youtube.comnih.gov For instance, in situ FTIR can monitor the disappearance of the aldehyde peak and the appearance of the alkene and carboxylic acid signals during a Knoevenagel condensation. researchgate.net Similarly, Raman spectroscopy is highly effective for monitoring crystallization processes, providing information on solution concentration (supersaturation), polymorphism, and crystal form. news-medical.netresearchgate.net Applying these Process Analytical Technologies (PAT) will be crucial for developing robust and controlled manufacturing processes for 2-Propenoic acid, 3-(2-bromophenyl)- and its derivatives. nih.goveuropeanpharmaceuticalreview.comnih.gov

Real-Time Polymerization Monitoring: When 2-Propenoic acid, 3-(2-bromophenyl)- is used as a monomer or functionalized to be part of a polymer, monitoring the polymerization process in real-time is essential for controlling molecular weight and dispersity. bath.ac.uk Techniques such as online Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with microreactors, and in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on polymer growth as it happens. bath.ac.ukrsc.orgrsc.orgmonash.edu This allows for rapid optimization of reaction conditions and the synthesis of well-defined polymers. bath.ac.uk

Table 2: In Situ Characterization Techniques for Future Research

Technique Application Area Information Gained Potential Impact
In Situ Raman/FTIR Synthesis, Crystallization Reaction kinetics, intermediate detection, polymorphic form, supersaturation. researchgate.netnih.gov Optimized and controlled manufacturing processes, improved product quality. nih.goveuropeanpharmaceuticalreview.com
Time-Resolved X-ray Diffraction/Scattering Solid-state reactions, Self-assembly Phase transitions, crystal growth mechanisms, nanostructure formation. esrf.frnih.gov Understanding of solid-state reactivity and material formation pathways. esrf.fr
Online ESI-MS/NMR Polymerization Real-time molecular weight, monomer conversion, polymer structure. bath.ac.ukrsc.org Precise control over polymer architecture and properties. bath.ac.uk

Development of High-Throughput Screening for Material Discovery

The potential of 2-Propenoic acid, 3-(2-bromophenyl)- as a building block for advanced materials, particularly polymers, is vast. rsc.orgresearchgate.net To accelerate the discovery of new materials with desired properties, high-throughput (HT) synthesis and screening methodologies are essential.

Combinatorial Polymer Libraries: The future of materials science is moving towards the rapid synthesis and evaluation of large libraries of materials. chemspeed.comnih.gov By functionalizing the carboxylic acid of 2-Propenoic acid, 3-(2-bromophenyl)- with a variety of alcohols or amines, a combinatorial library of cinnamate (B1238496) esters or cinnamamides can be generated. nih.govacs.orgnih.govrsc.org These monomers can then be polymerized using automated parallel synthesis platforms to create a wide array of polymers with varying properties. The bromine atom provides a consistent structural element across the library, allowing for systematic study of how other parts of the monomer structure influence the final polymer characteristics.

High-Throughput Property Characterization: Once polymer libraries are synthesized, their properties must be evaluated efficiently. High-throughput techniques for characterizing mechanical, thermal, and optical properties are being developed. tandfonline.comresearchgate.netrsc.org For instance, instrumented indentation and falling weight impact tests can rapidly assess the mechanical response of polymer films. tandfonline.com Similarly, techniques like differential scanning calorimetry (DSC) can be automated to quickly determine thermal transitions like the glass transition temperature (Tg) for a large number of samples. acs.org This combination of HT synthesis and characterization will dramatically accelerate the discovery of new polymers derived from 2-Propenoic acid, 3-(2-bromophenyl)- for applications ranging from advanced coatings to biomedical devices. rsc.org

Synergistic Theoretical and Experimental Approaches for Reactivity Prediction

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. This synergistic approach is expected to play a significant role in the future study of 2-Propenoic acid, 3-(2-bromophenyl)-.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation barriers, and understand the role of catalysts in the synthesis of 2-Propenoic acid, 3-(2-bromophenyl)-. researchgate.net Computational studies can also elucidate the nature of non-covalent interactions, such as the competition between hydrogen and halogen bonding in the solid state, guiding the design of crystal engineering experiments. nih.govnih.govacs.org By predicting the most favorable reaction conditions or the most stable crystal polymorphs, theoretical calculations can significantly reduce the amount of experimental work required.

Machine Learning for Property Prediction: As more data is generated on cinnamic acid derivatives and their corresponding polymers, machine learning (ML) models can be trained to predict material properties based on molecular structure. dntb.gov.uamdpi.comresearchgate.netresearchgate.net For example, an ML model could be developed to predict the glass transition temperature or the mechanical strength of a polymer based on the structure of the cinnamate monomer used. acs.orgmdpi.com This predictive capability will enable the in silico design of new materials with specific, targeted properties, guiding synthetic efforts towards the most promising candidates. mdpi.comresearchgate.net This approach, combining virtual screening with targeted synthesis, represents a modern, efficient strategy for materials discovery. dntb.gov.uamdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.